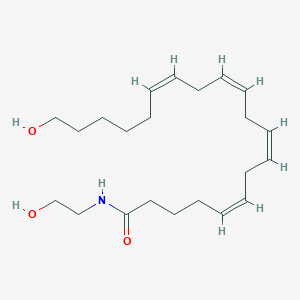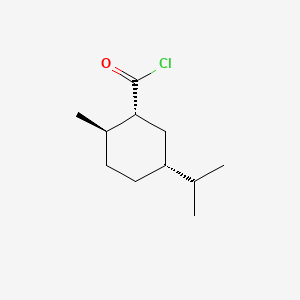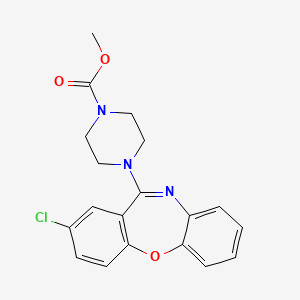
20-HETE Ethanolamide
Overview
Description
20-HETE Ethanolamide, also known as 20-hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide, is a metabolite of the endocannabinoid anandamide. This compound is part of the N-acylethanolamine class of lipids, which are naturally present in both animal and plant membranes. This compound is known for its interaction with cannabinoid receptors, particularly the CB1 receptor in the brain .
Mechanism of Action
Target of Action
20-HETE Ethanolamide, also known as 20-HETE-ethanolamine, is a metabolite of the endocannabinoid Anandamide . It primarily targets the rat brain cannabinoid CB1 receptor . This receptor plays a crucial role in the regulation of various physiological processes, including sleep and eating patterns, mood modulation, and the sensation of heat, acid, and proinflammatory stimulants .
Mode of Action
This compound interacts with its primary target, the CB1 receptor, by binding to it . This binding initiates a series of biological pathways that influence various physiological processes . The compound is synthesized from 20-HETE by the enzyme N-acyltransferase (NAT) and is then metabolized by a variety of enzymes, including cytochrome P450 (CYP) enzymes, epoxide hydrolases, and amidases .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of Anandamide. The compound is synthesized from 20-HETE by the enzyme N-acyltransferase (NAT). It is then metabolized by a variety of enzymes, including cytochrome P450 (CYP) enzymes, epoxide hydrolases, and amidases . These enzymes are responsible for the oxidation of this compound to form a variety of metabolites, including 20-HETE-epoxide, 20-HETE-diol, and 20-HETE-carboxylic acid .
Pharmacokinetics
It is known that the compound is a metabolite of anandamide and is synthesized and metabolized by various enzymes . The availability of these enzymes and substrates, as well as the presence of inhibitors, can impact the bioavailability of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with the CB1 receptor . This interaction initiates a series of biological pathways that influence various physiological processes . .
Action Environment
The action of this compound can be influenced by various environmental factors, including the expression of the enzymes involved in its metabolism, the availability of substrates, and the presence of inhibitors . Additionally, the compound’s action can also be affected by various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
20-HETE Ethanolamide is a metabolite of Anandamide . It binds to the CB1 receptor in the rat brain, indicating its potential role in biochemical reactions . It is also a putative CYP450 metabolite of Anandamide .
Cellular Effects
This compound may have a significant impact on various types of cells and cellular processes. It is known to be involved in the regulation of renal ion transport . It also plays a role in the regulation of endothelial cell function, vascular smooth muscle cell processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cannabinoid receptors CB1 and CB2, and the vanilloid TRPV1 receptor . It activates these receptors, initiating a number of biological pathways .
Dosage Effects in Animal Models
Related compounds like Anandamide have been shown to have varied effects at different dosages .
Metabolic Pathways
This compound is a product of the metabolism of Arachidonic Acid (AA) by CYP ω-hydroxylase . It can be further oxidized to 20-carboxy arachidonic acid (20-COOH-AA) by alcohol dehydrogenase .
Transport and Distribution
As a lipid compound, it is likely to be distributed within the lipid bilayer of cell membranes .
Subcellular Localization
As a constituent of membrane-bound phospholipids, it is likely to be localized in the cell membrane .
Preparation Methods
The synthesis of 20-HETE Ethanolamide involves the metabolism of anandamide by cytochrome P450 enzymes in human liver and kidney microsomes. The primary enzyme responsible for this conversion is P450 4F2, which oxidizes anandamide to produce this compound . The reaction conditions typically involve the use of human liver and kidney microsomes, with an apparent Km of 0.7 μM for the formation of this compound .
Chemical Reactions Analysis
20-HETE Ethanolamide undergoes various chemical reactions, including oxidation and epoxidation. The primary reagents involved in these reactions are cytochrome P450 enzymes, which facilitate the oxidation of anandamide to form this compound. The major products of these reactions include hydroxyeicosatetraenoic acid ethanolamides and epoxyeicosatrienoic acid ethanolamides . These reactions are crucial for the compound’s biological activity and its interaction with cannabinoid receptors.
Scientific Research Applications
20-HETE Ethanolamide has several scientific research applications across various fields:
Chemistry: It is used to study the metabolic pathways of endocannabinoids and their interactions with cytochrome P450 enzymes.
Biology: Researchers investigate its role in cellular signaling and its effects on various biological processes, including inflammation and oxidative stress.
Industry: It is used in the development of new drugs and therapeutic agents, particularly those targeting the endocannabinoid system.
Comparison with Similar Compounds
20-HETE Ethanolamide is unique due to its specific interaction with cannabinoid receptors and its role as a metabolite of anandamide. Similar compounds include:
20-Hydroxyeicosatetraenoic acid (20-HETE): A potent vasoactive eicosanoid involved in the regulation of vascular function and blood pressure.
20-Hydroxyeicosapentaenoic acid (20-HEPE): Derived from eicosapentaenoic acid, it is more efficient than 20-HETE for TRPV1 activation but does not produce pain in murine models.
22-Hydroxydocosahexaenoic acid (22-HDoHE): Derived from docosahexaenoic acid, it also activates TRPV1 but with different biological effects compared to 20-HETE.
These compounds share similarities in their metabolic pathways and biological activities but differ in their specific interactions and effects on various receptors and enzymes.
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-20-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c24-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(26)23-19-21-25/h1,3-4,6-7,9-10,12,24-25H,2,5,8,11,13-21H2,(H,23,26)/b3-1-,6-4-,9-7-,12-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZDMUHHZLRMH-DTLRTWKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CCC=CCC=CCC=CCCCC(=O)NCCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145769 | |
| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 20-HETE ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
942069-11-6 | |
| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942069-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20-HETE ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What enzymes are involved in the formation of 20-HETE ethanolamide, and where are they primarily found?
A1: The research paper identifies Cytochrome P450 (P450) enzymes, specifically P450 4F2, as the primary enzymes responsible for converting anandamide to 20-HETE EA []. P450 4F2 is found in both human kidney and liver microsomes [].
Q2: Does the liver metabolize anandamide differently than the kidney?
A2: Yes, while both liver and kidney microsomes produce 20-HETE EA from anandamide, the liver also generates additional metabolites. These include various EET-EA (epoxyeicosatrienoic acid ethanolamides) isomers, which are further metabolized to dihydroxy derivatives by microsomal epoxide hydrolase [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[e]pyren-3-amine](/img/structure/B570002.png)




![2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B570010.png)



